Pepstatin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

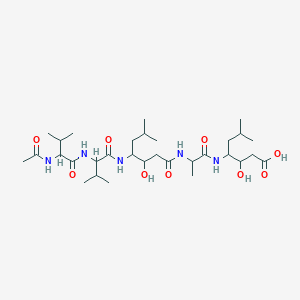

4-[2-[[4-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYBEGDEGRCZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Pepstatin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a naturally occurring hexapeptide, is a potent and widely studied inhibitor of aspartic proteases. Its unique mechanism of action, centered around the non-standard amino acid statine, has made it an invaluable tool in protease research and a foundational molecule in the design of protease inhibitors for various therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of Pepstatin A, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and effects on cellular signaling pathways.

Introduction

Pepstatin A, with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, was first isolated from Actinomyces species. It exhibits high-affinity, competitive, and reversible inhibition against a broad spectrum of aspartic proteases, including pepsin, cathepsins D and E, renin, and the protease from the Human Immunodeficiency Virus (HIV).[1] The key to its potent inhibitory activity lies in the unique structure of statine, a γ-amino acid, which acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes.[2] Understanding the precise mechanism of Pepstatin A is crucial for its application in basic research as a tool to elucidate the function of specific proteases and in drug development as a scaffold for designing novel therapeutic agents.

Mechanism of Action: A Transition-State Analog

The catalytic mechanism of aspartic proteases involves two conserved aspartic acid residues in the active site that act as a general acid and a general base to activate a water molecule for nucleophilic attack on the scissile peptide bond of the substrate.[3] This process proceeds through a high-energy tetrahedral intermediate.

Pepstatin A's inhibitory power stems from the central statine residue. The hydroxyl group of statine is positioned to mimic the tetrahedral intermediate of the peptide bond cleavage. This hydroxyl group forms hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, effectively "freezing" the enzyme in a state that resembles the transition state of the reaction.[3] This high-affinity, non-covalent interaction results in potent inhibition. While often described as reversible, the binding of Pepstatin A to some proteases is extremely tight, with very slow dissociation rates, leading to its characterization as an irreversible inhibitor in some contexts.[4][5]

dot

Quantitative Inhibition Data

The inhibitory potency of Pepstatin A is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary depending on the target protease and the substrate used in the assay.

| Target Protease | Substrate | Inhibition Parameter | Value | Reference(s) |

| Pepsin | Hemoglobin | Ki | ~1 x 10-10 M | [6][7] |

| Pepsin | Hemoglobin | IC50 | 4.5 nM | [8] |

| Proctase | Hemoglobin | IC50 | 6.2 nM | [8] |

| Pepsin | Casein | IC50 | 150 nM | [8] |

| Proctase | Casein | IC50 | 290 nM | [8] |

| Acid Protease | Casein | IC50 | 520 nM | [8] |

| Acid Protease | Hemoglobin | IC50 | 260 nM | [8] |

| Cathepsin D | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | IC50 | 0.1 nM | [9] |

| Renin (hog) | Rat Plasma Substrate | Ki | 0.455 µg/mL | [10] |

| HIV Protease | IC50 | Varies | [8] |

Experimental Protocols

Determination of the Inhibition Constant (Ki) of Pepstatin A for Pepsin

This protocol outlines a spectrophotometric assay to determine the Ki of Pepstatin A for pepsin using hemoglobin as a substrate.

Materials:

-

Porcine Pepsin

-

Bovine Hemoglobin

-

Pepstatin A

-

10 mM HCl

-

5% (w/v) Trichloroacetic acid (TCA)

-

Spectrophotometer

-

0.45 µm syringe filters

Procedure:

-

Reagent Preparation:

-

Prepare a 2.5% (w/v) stock solution of hemoglobin in ultrapure water. Stir vigorously at 37°C for at least 10 minutes. Adjust the pH to 2.0 with 1 M HCl and bring the final concentration to 2.0% (w/v) with ultrapure water.

-

Prepare a stock solution of pepsin (e.g., 1 mg/mL) in cold 10 mM HCl.

-

Prepare a stock solution of Pepstatin A in a suitable solvent like DMSO (e.g., 1 mM).

-

Prepare a 5% (w/v) TCA solution.[1]

-

-

Enzyme Assay:

-

Set up a series of reactions with a fixed concentration of pepsin and varying concentrations of the substrate (hemoglobin).

-

For each substrate concentration, set up a parallel series of reactions with different fixed concentrations of Pepstatin A.

-

Pipette 500 µL of the hemoglobin solution into microcentrifuge tubes and equilibrate at 37°C for 5 minutes.[1]

-

Add the appropriate concentration of Pepstatin A (or solvent control) and incubate for a few minutes.

-

Initiate the reaction by adding 100 µL of the pepsin solution.[1]

-

Incubate the reaction at 37°C for exactly 10 minutes.[1]

-

Stop the reaction by adding 1 mL of 5% TCA.[1]

-

Centrifuge the tubes to precipitate the undigested hemoglobin.[1]

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Measure the absorbance of the TCA-soluble products (peptides) at 280 nm.[1]

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) for each inhibitor concentration to determine the type of inhibition and the Ki value.

-

dot

Immunoblotting Analysis of HIV-1 Gag Processing Inhibition

This protocol describes how to assess the inhibitory effect of Pepstatin A on the processing of the HIV-1 Gag precursor protein (Pr55Gag) in infected cells.

Materials:

-

HIV-1 infected H9 cells

-

Pepstatin A

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibody against HIV-1 p24 (capsid)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Culture HIV-1 infected H9 cells to an appropriate density.

-

Treat the cells with varying concentrations of Pepstatin A (and a solvent control, e.g., DMSO) for a specified period (e.g., 48 hours).[11]

-

-

Lysate Preparation:

-

Harvest the cells and pellet them by centrifugation.

-

Lyse the cell pellets in lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against HIV-1 p24 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analyze the bands corresponding to the unprocessed Pr55Gag and the processed p24 protein. An increase in the Pr55Gag band and a decrease in the p24 band with increasing Pepstatin A concentration indicates inhibition of Gag processing.

-

Effects on Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, Pepstatin A can influence cellular signaling pathways, particularly in contexts where its target proteases play a regulatory role. One notable example is in osteoclast differentiation.

Inhibition of RANKL-Induced Osteoclast Differentiation

Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine that induces the differentiation of osteoclasts, the cells responsible for bone resorption. This process involves the activation of several signaling cascades, including the ERK (extracellular signal-regulated kinase) pathway and the subsequent upregulation of the master transcription factor for osteoclastogenesis, NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1).[1]

Some studies suggest that Pepstatin A can suppress osteoclast differentiation by blocking ERK signaling and inhibiting the expression of NFATc1.[1][2] The exact aspartic protease target of Pepstatin A in this pathway is still under investigation, but it is hypothesized to be a protease involved in the upstream regulation of the ERK pathway.

dot

Conclusion

Pepstatin A remains a cornerstone in the study of aspartic proteases. Its mechanism as a transition-state analog inhibitor provides a powerful framework for understanding enzyme catalysis and for the rational design of more specific and potent inhibitors. The detailed experimental protocols provided herein offer a practical guide for researchers to investigate the multifaceted actions of Pepstatin A, from its fundamental enzyme kinetics to its influence on complex cellular signaling pathways. As our understanding of the roles of aspartic proteases in health and disease continues to expand, the principles learned from studying Pepstatin A will undoubtedly continue to drive innovation in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RANKL induces NFATc1 acetylation and stability via histone acetyltransferases during osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erk1 Positively Regulates Osteoclast Differentiation and Bone Resorptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for HIV-1 budding control by inducible inhibition of ESCRT-III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pepstatin A: A Technical Guide to its Function as an Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a naturally occurring pentapeptide, is a potent and widely utilized inhibitor of aspartic proteases. Its unique structure, containing the unusual amino acid statine, allows it to act as a transition-state analog, effectively blocking the catalytic activity of a broad range of these enzymes. This technical guide provides an in-depth overview of Pepstatin A, including its mechanism of action, chemical properties, and inhibitory activity against key aspartic proteases. Detailed experimental protocols for assessing its inhibitory effects are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in their study of this important inhibitor.

Introduction to Pepstatin A and Aspartic Proteases

Aspartic proteases are a class of proteolytic enzymes characterized by the presence of two highly conserved aspartic acid residues in their active site, which are essential for their catalytic activity.[1] These enzymes play crucial roles in a variety of physiological and pathological processes, including digestion (pepsin), blood pressure regulation (renin), intracellular protein degradation (cathepsin D), and viral replication (HIV protease).[2][3][4] Consequently, the inhibition of specific aspartic proteases has become a significant area of research for the development of therapeutic agents against a range of diseases, including hypertension, cancer, Alzheimer's disease, and AIDS.[5][6]

Pepstatin A, originally isolated from Actinomyces, is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, where "Sta" represents the unique amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[7][8] The statine residue is central to Pepstatin A's inhibitory mechanism, as its hydroxyl group mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.[9] This allows Pepstatin A to bind tightly to the active site of the enzyme, acting as a competitive and reversible transition-state analog inhibitor.[10][11]

Chemical Properties of Pepstatin A

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₃N₅O₉ | [12] |

| Molecular Weight | 685.89 g/mol | [13] |

| CAS Number | 26305-03-3 | [13] |

| Appearance | White powder | [12] |

| Solubility | Soluble in methanol, ethanol, DMSO, and acetic acid. Sparingly soluble in water. | [8][12] |

| Storage | Store at 4°C for short-term and -20°C for long-term storage. Stock solutions in methanol or DMSO are stable for months at -20°C. | [4][12] |

Quantitative Inhibition Data

Pepstatin A exhibits potent inhibitory activity against a wide range of aspartic proteases. The following table summarizes its reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several key enzymes.

| Target Protease | Organism/System | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Pepsin | Porcine | ~0.1 nM | < 5 µM | [7][12] |

| Renin | Human | - | ~15 µM | [7] |

| Cathepsin D | Human | - | 0.005 µM (in MCF7 cells), < 40 µM | [7][14] |

| BACE1 | Human | - | - | [15] |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | - | ~2 µM | [7][16] |

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and pH.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of aspartic proteases by Pepstatin A can have significant effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where aspartic proteases are involved.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Pepstatin A on Renin.

Caption: Role of Cathepsin D in apoptosis and its inhibition by Pepstatin A.

Caption: HIV Gag polyprotein processing by HIV protease and its inhibition by Pepstatin A.

Caption: BACE1-mediated cleavage of APP in the amyloidogenic pathway and potential inhibition by Pepstatin A.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying protease inhibitors like Pepstatin A.

Caption: General workflow for screening and characterizing enzyme inhibitors.

Experimental Protocols

General Aspartic Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of Pepstatin A against an aspartic protease using a fluorogenic substrate.

Materials:

-

Purified aspartic protease

-

Fluorogenic peptide substrate specific for the protease

-

Pepstatin A

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

DMSO (for dissolving Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Pepstatin A Stock Solution: Dissolve Pepstatin A in DMSO to a stock concentration of 10 mM.

-

Prepare Serial Dilutions: Prepare a series of dilutions of Pepstatin A in assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ value (e.g., from 1 pM to 100 µM). Include a control with DMSO only (no inhibitor).

-

Prepare Enzyme Solution: Dilute the aspartic protease in assay buffer to a working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

-

Prepare Substrate Solution: Dilute the fluorogenic substrate in assay buffer to a working concentration (typically at or below the Kₘ for the enzyme).

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted Pepstatin A solutions or the DMSO control.

-

Add 25 µL of the enzyme solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 25 µL of the substrate solution to each well to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Record data every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the Pepstatin A concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determination of Inhibition Constant (Kᵢ)

To determine the mode of inhibition and the inhibition constant (Kᵢ), a series of experiments are performed with varying concentrations of both the substrate and Pepstatin A.

Procedure:

-

Follow the general assay protocol (5.1), but with the following modifications:

-

Perform the assay at multiple fixed concentrations of the fluorogenic substrate (e.g., 0.5x, 1x, 2x, 5x, and 10x the Kₘ value).

-

For each substrate concentration, perform a dose-response experiment with a range of Pepstatin A concentrations.

-

Data Analysis:

-

Determine the initial reaction velocities for all conditions.

-

Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition).

-

A common method is to create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be determined from the change in the apparent Kₘ.

-

Alternatively, use non-linear regression analysis software to fit the data directly to the appropriate inhibition model to calculate the Kᵢ value.

-

Applications in Research and Drug Development

Pepstatin A serves as an invaluable tool in various research and drug development applications:

-

Protease Characterization: It is widely used as a selective inhibitor to identify and characterize new aspartic proteases.[17]

-

Protease Inhibitor Cocktails: Pepstatin A is a common component of protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.[8]

-

Studying Biological Processes: By inhibiting specific aspartic proteases, researchers can elucidate their roles in cellular processes such as apoptosis, signal transduction, and protein trafficking.[18]

-

Drug Discovery: Pepstatin A serves as a lead compound and a reference inhibitor in the development of more specific and potent aspartic protease inhibitors for therapeutic use.[5] Its structure has provided a foundation for the design of drugs targeting HIV protease and renin.[16][19]

Conclusion

Pepstatin A remains a cornerstone in the study of aspartic proteases. Its well-characterized mechanism of action, broad inhibitory spectrum, and commercial availability make it an essential reagent for researchers in biochemistry, cell biology, and pharmacology. This technical guide provides a comprehensive resource for understanding and utilizing Pepstatin A, from its fundamental properties to practical experimental applications. The provided data, protocols, and visualizations are intended to facilitate further research into the critical roles of aspartic proteases and the development of novel therapeutic strategies targeting these enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Human immunodeficiency virus type 1 Gag proteins are processed in two cellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. pnas.org [pnas.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV Gag polyprotein: processing and early viral particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Pepstatin A: A Technical Guide to its Microbial Origin and Isolation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a potent and specific inhibitor of aspartic proteases, stands as a landmark discovery in the field of enzyme inhibitors from natural sources. First isolated in 1970 by Hamao Umezawa and his colleagues from the culture broth of Actinomyces, its discovery opened new avenues for research into protease function and therapeutic intervention. This technical guide provides a comprehensive overview of the origin, discovery, and characterization of Pepstatin A, presenting detailed experimental methodologies, quantitative data on its inhibitory activity, and a summary of its key physicochemical properties.

Introduction: The Search for Microbial Enzyme Inhibitors

In the mid-20th century, the research group led by Hamao Umezawa at the Institute of Microbial Chemistry in Japan pioneered the systematic screening of microbial cultures for bioactive compounds, a strategy that had already proven immensely successful for antibiotics. Their working hypothesis was that since microorganisms produce a vast array of enzymes, they must also produce inhibitors to regulate their own enzymatic processes and to compete with other microbes. This rationale led them to search for inhibitors of various enzymes, including proteases. This program ultimately led to the discovery of Pepstatin, the first compound identified as a specific inhibitor of the acid protease pepsin.

Discovery and Origin

Pepstatin was discovered in the culture filtrates of several species of Actinomycetes, a group of Gram-positive bacteria known for their production of a wide range of secondary metabolites. The initial discovery was made by screening these microorganisms for their ability to inhibit the activity of pepsin.[1] The producing organism was identified as a species of Streptomyces. The compound isolated was named Pepstatin for its potent anti-pepsin activity.

The structure of Pepstatin A was elucidated as an N-acylated hexapeptide with the sequence Isovaleryl-L-valyl-L-valyl-L-statyl-L-alanyl-L-statine (Iva-Val-Val-Sta-Ala-Sta).[2] A key feature of its structure is the presence of two residues of the novel amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[2] This unique residue is central to its mechanism of action, mimicking the tetrahedral transition state of a peptide bond during enzymatic hydrolysis by aspartic proteases.[3]

Quantitative Data

The inhibitory activity of Pepstatin A has been quantified against a range of aspartic proteases. Its potency is most notable against pepsin, with an inhibition constant (Ki) in the picomolar range.

Table 1: Inhibitory Activity of Pepstatin A against Various Aspartic Proteases

| Target Enzyme | Substrate | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| Pepsin | - | Ki | ~1 x 10⁻¹⁰ M | [4] |

| Pepsin | Hemoglobin | IC50 | 4.5 nM | |

| Proctase | Hemoglobin | IC50 | 6.2 nM | |

| Cathepsin D (secreted) | Synthetic Peptide | IC50 | 0.1 nM | |

| Cathepsin E (secreted) | Synthetic Peptide | IC50 | 0.1 nM | |

| Cathepsin D (cellular) | - | IC50 | 5.0 nM | |

| HIV Protease | - | IC50 | ~2 µM |

| Human Renin | - | IC50 | ~15 µM | |

Table 2: Physicochemical Properties of Pepstatin A

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₄H₆₃N₅O₉ | |

| Molecular Weight | 685.9 g/mol | |

| Melting Point | 228-229 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, acetic acid. Insoluble in water, ether, chloroform, benzene. |[2] |

Experimental Protocols

The following sections detail the methodologies employed in the discovery, isolation, and characterization of Pepstatin A.

Protocol 1: Screening for Pepstatin-Producing Microorganisms

A plate-based assay using a casein overlay is a common method for screening microbial colonies for the production of protease inhibitors.

-

Principle: A protease solution is applied to a casein-containing agar plate where microbial extracts or colonies are present. If an inhibitor is produced, it will diffuse into the agar and create a zone of protection, preventing the protease from hydrolyzing the opaque casein. This leaves a clear zone of hydrolysis everywhere except where the inhibitor is present.

-

Materials:

-

Petri plates

-

Nutrient Agar or other suitable growth medium for Actinomyces

-

Casein powder (1% w/v)

-

Purified pepsin or other target protease

-

Trichloroacetic acid (TCA) solution (5-10% w/v) for visualization

-

-

Procedure:

-

Prepare nutrient agar plates and streak with isolates of Actinomyces. Incubate under appropriate conditions (e.g., 28°C for 5-7 days) to allow for colonial growth and diffusion of metabolites.

-

Prepare a sterile solution of 1% (w/v) casein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH adjusted according to the protease being tested). Autoclave and cool to 45-50°C.

-

Overlay the agar plates containing the microbial colonies with the casein solution and allow it to solidify.

-

Flood the plate with a solution of the target protease (e.g., trypsin or pepsin).

-

Incubate the plates at 37°C for several hours or overnight to allow for enzymatic digestion of the casein.

-

To visualize the results, flood the plate with a TCA solution. The TCA will precipitate the undigested casein, making the plate opaque.

-

Observation: A clear zone indicates casein hydrolysis by the protease. A zone of protection (an opaque area) around a microbial colony indicates the production of a protease inhibitor.

-

Protocol 2: Isolation and Purification of Pepstatin A

This protocol is based on the methods described in the original work by Umezawa et al. and related patent literature.[1]

-

Step 1: Fermentation

-

Inoculate a suitable Streptomyces strain into a seed culture medium (e.g., containing glucose and corn steep liquor).

-

After incubation, transfer the seed culture to a larger production fermenter containing a sterile medium (e.g., 2% glucose, 1.5% corn steep liquor, 0.5% peptone, 0.5% meat extract, 0.5% NaCl).

-

Conduct the fermentation at 27-30°C for 45-60 hours with aeration and agitation. Monitor the production of the pepsin inhibitor using the assay described in Protocol 4.3.

-

-

Step 2: Extraction

-

Adjust the pH of the entire culture broth (including mycelium) to be acidic.

-

Extract the broth with an equal volume of a water-immiscible solvent, such as n-butanol.

-

Separate the butanol layer, which now contains the crude Pepstatin.

-

Concentrate the butanol extract under reduced pressure to yield a crude oily or solid residue.

-

-

Step 3: Purification by Adsorption Chromatography

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Prepare a chromatography column packed with activated carbon.

-

Apply the dissolved crude extract to the top of the carbon column.

-

Wash the column with water to remove hydrophilic impurities.

-

Elute the Pepstatin from the column using methanol or aqueous methanol. Increasing the temperature during elution can improve the yield.

-

Collect the fractions and test for anti-pepsin activity.

-

-

Step 4: Crystallization

-

Pool the active fractions from the chromatography step.

-

Concentrate the pooled fractions under vacuum.

-

Allow the concentrated solution to stand, or induce crystallization by adding a non-solvent, to obtain crystalline Pepstatin A.

-

Collect the crystals by filtration and dry under vacuum.

-

Protocol 3: Pepsin Inhibition Assay (Modified Kunitz Method)

This spectrophotometric assay quantifies pepsin activity by measuring the release of acid-soluble peptides from a protein substrate.[1]

-

Principle: Pepsin digests casein into smaller peptides. The reaction is stopped by adding TCA, which precipitates the large, undigested casein molecules. The smaller, soluble peptide fragments remain in the supernatant, and their concentration, which is proportional to enzyme activity, can be measured by absorbance at 280 nm.

-

Materials:

-

Casein solution: 0.6% (w/v) in 0.08 M lactic acid buffer, pH 2.2.

-

Pepsin solution (e.g., from Sigma-Aldrich) dissolved in 10 mM HCl.

-

HCl-KCl buffer: 0.02 N HCl-0.02 M KCl, pH 2.0.

-

TCA solution: 1.7 M perchloric acid or 5-10% (w/v) TCA.

-

Test inhibitor solution (e.g., purified Pepstatin fractions).

-

Spectrophotometer and UV-compatible cuvettes.

-

-

Procedure:

-

Reaction Setup: In a test tube, combine:

-

1.0 mL of 0.6% casein solution.

-

0.7 mL of HCl-KCl buffer (pH 2.0).

-

0.2 mL of the test inhibitor solution (or buffer for the control).

-

-

Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.

-

Initiate Reaction: Add 0.1 mL of the pepsin solution to each tube, mix, and incubate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 2.0 mL of cold 1.7 M perchloric acid (or TCA solution). Let the tubes stand for 1 hour to ensure complete precipitation.

-

Clarification: Centrifuge the tubes (e.g., 3000 x g for 10 minutes) or filter through Whatman No. 1 filter paper to remove the precipitated protein.

-

Measurement: Measure the optical density (absorbance) of the clear supernatant at 280 nm (A₂₈₀). Use a blank reaction where the TCA is added before the enzyme.

-

Calculation of Inhibition:

-

Percent Inhibition = [ (A₂₈₀ of Control - A₂₈₀ of Sample) / A₂₈₀ of Control ] x 100

-

-

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

Conclusion

The discovery of Pepstatin A was a seminal event, providing researchers with a powerful tool to study the function of aspartic proteases. The methodologies developed by Umezawa and his team, from screening to isolation, laid the groundwork for the discovery of numerous other microbial enzyme inhibitors. Pepstatin A continues to be widely used in research as a component of protease inhibitor cocktails and as a pharmacological tool to investigate cellular processes regulated by enzymes like cathepsins. Its story underscores the value of systematic screening of natural products for the discovery of novel bioactive molecules with significant scientific and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pepstatin, a new pepsin inhibitor produced by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of soluble proteins from an industrial strain Streptomyces avermitilis in complex culture medium for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pepstatin Acetate: A Technical Guide to its Chemical Structure, Properties, and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin acetate, a potent and specific inhibitor of aspartic proteases, is a derivative of the naturally occurring hexapeptide Pepstatin A. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and inhibitory characteristics of this compound. Detailed experimental protocols for enzyme inhibition assays and an examination of its influence on cellular signaling pathways are presented to support its application in research and drug development.

Chemical Structure and Identification

This compound is the N-acetylated analogue of Pepstatin A, where the N-terminal isovaleryl group is replaced by an acetyl group. This modification results in a distinct chemical entity with specific properties.

The systematic IUPAC name for this compound is (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid[1]. The structure consists of a peptide chain with the sequence Ac-Val-Val-Sta-Ala-Sta-OH, where "Sta" represents the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid)[].

| Identifier | Value |

| IUPAC Name | (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid[1] |

| Molecular Formula | C31H57N5O9[1][3][4] |

| CAS Number | 28575-34-0[1][4] |

| Sequence | Ac-Val-Val-Sta-Ala-Sta-OH[] |

| SMILES | CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O[3] |

| InChI Key | WKYBEGDEGRCZNF-LBTYKNIQSA-N[] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 643.81 g/mol [4] |

| Appearance | White or off-white powder[] |

| Melting Point | 228–230 °C |

| Solubility | Soluble in 50% acetic acid (5 mg/mL), methanol, ethanol, and DMSO. Practically insoluble in water.[4][5] |

| Stability and Storage | Store as a solid at -20°C. Stock solutions in DMSO or methanol are stable for up to one month at -20°C.[4] |

Inhibitory Activity and Mechanism of Action

This compound is a highly potent, competitive, and reversible inhibitor of aspartic proteases. The presence of the statine residue is fundamental to its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by these enzymes.

The inhibitory potency of this compound and its parent compound, Pepstatin A, has been quantified against several key aspartic proteases.

| Enzyme | Inhibitor | Ki | IC50 |

| Pepsin | Pepstatin A | ~1 x 10⁻¹⁰ M | 14.7 ± 0.2 nM (denatured CA substrate)[6], 34.3 ± 0.5 nM (intact CA substrate)[6] |

| HIV-1 Protease | Acetylpepstatin | 13 nM[7], 20 nM (at pH 4.7)[4] | |

| HIV-2 Protease | Acetylpepstatin | 5 nM (at pH 4.7)[4] | |

| XMRV Protease | Acetylpepstatin | 712 nM[7] | |

| Renin | Pepstatin | ~1 µM | |

| Cathepsin D | Pepstatin A | Effective concentration ~1 µM |

Experimental Protocols

Pepsin Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on pepsin activity using a fluorometric assay.

Materials:

-

Porcine Pepsin

-

This compound

-

Fluorescently labeled pepsin substrate (e.g., FITC-casein)

-

Assay Buffer: 10 mM HCl, pH 2.0

-

Solvent for inhibitor (e.g., DMSO)

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Pepsin in the assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of the fluorescent substrate in the assay buffer.

-

-

Assay Setup:

-

Blank wells: Add assay buffer and the solvent used for the inhibitor.

-

Control (100% activity) wells: Add the pepsin solution and the solvent.

-

Inhibitor wells: Add the pepsin solution and serial dilutions of this compound.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorescent substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for Pepsin Inhibition Assay

Caption: Workflow for a pepsin inhibition assay using this compound.

Influence on Cellular Signaling Pathways

Beyond its well-established role as a protease inhibitor, Pepstatin A has been shown to modulate intracellular signaling pathways. Notably, it has been demonstrated to suppress the differentiation of osteoclasts. This effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. Pepstatin A treatment leads to a decrease in the phosphorylation of ERK, which in turn downregulates the expression of the Nuclear Factor of Activated T-cells c1 (NFATc1), a key transcription factor in osteoclastogenesis.

ERK Signaling Pathway Inhibition by Pepstatin A

Caption: Inhibition of the ERK signaling pathway by Pepstatin A.

Conclusion

This compound is a valuable tool for researchers studying aspartic proteases and their roles in various biological processes. Its well-defined chemical structure, characterized physicochemical properties, and potent inhibitory activity make it a reliable standard for in vitro and cell-based assays. Furthermore, its ability to modulate cellular signaling pathways opens avenues for its use in investigating complex biological systems. This guide provides a comprehensive resource to facilitate the effective application of this compound in scientific research.

References

- 1. Acetylpepstatin | C31H57N5O9 | CID 5481345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pepstatin A (acetate) | C31H57N5O9 | CID 1991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetyl-Pepstatin [sigmaaldrich.com]

- 5. Pepstatin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Central Role of Statine in the Inhibitory Activity of Pepstatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical function of the statine residue in the potent inhibitory activity of Pepstatin A against aspartic proteases. By delving into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols, this document serves as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: Pepstatin A and the Significance of Statine

Pepstatin A is a naturally occurring, low-molecular-weight pentapeptide that acts as a potent, competitive, and reversible inhibitor of most aspartic proteases. Its unique structure, isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine, contains two residues of the unusual amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine. The presence of statine is the cornerstone of Pepstatin A's inhibitory prowess, enabling it to effectively target and neutralize a broad range of enzymes, including pepsin, cathepsin D, and renin.

The key to statine's function lies in its structure, which acts as a transition-state analog. The hydroxyl group of the central statine residue mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by an aspartic protease. This mimicry allows Pepstatin A to bind with high affinity to the active site of the enzyme, effectively blocking substrate access and halting catalytic activity.

Mechanism of Action: Statine as a Transition-State Analog

The catalytic mechanism of aspartic proteases involves the activation of a water molecule by two conserved aspartic acid residues in the active site. This activated water molecule then attacks the scissile peptide bond of the substrate, leading to the formation of a transient tetrahedral intermediate.

The statine residue within Pepstatin A is ingeniously structured to mimic this tetrahedral intermediate. The hydroxyl group of statine is positioned to form crucial hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site. This interaction anchors the inhibitor firmly in place, effectively occupying the active site and preventing the binding and subsequent cleavage of the natural substrate. X-ray crystallography studies of Pepstatin A in complex with various aspartic proteases have confirmed this binding mode, revealing the extended conformation of the inhibitor within the active site and the precise hydrogen bonding network established by the statine residue.

Below is a diagram illustrating the mechanism of inhibition:

Quantitative Analysis of Pepstatin A Activity

The inhibitory potency of Pepstatin A and the critical role of the statine residue are quantified through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize key quantitative data from various studies, highlighting the impact of statine and its modifications on inhibitory activity.

Table 1: Inhibitory Activity of Pepstatin A against Various Aspartic Proteases

| Protease | Ki (nM) | IC50 (nM) |

| Pepsin | ~0.1 | 14.7 - 34.3 |

| Cathepsin D | - | <40,000 |

| Renin | - | ~15,000 |

| HIV-1 Protease | 20 | ~2,000 |

Table 2: Structure-Activity Relationship of Pepstatin A Analogs (Inhibition of Pepsin)

| Analog | Modification | Relative Potency vs. Pepstatin A |

| N-acetyl-statine | Single statine residue with N-terminal acetylation | Significantly lower |

| N-acetyl-alanyl-statine | Dipeptide with C-terminal statine | Lower |

| N-acetyl-valyl-statine | Dipeptide with C-terminal statine | Lower |

| Pepstatin A analog with (3R,4S)-statine | Altered stereochemistry of the hydroxyl group | >100-fold decrease |

| Pepstatin A analog lacking the C-terminal statine | Truncated peptide | Significantly lower |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Pepstatin A.

Aspartic Protease Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of Pepstatin A against an aspartic protease, such as pepsin, using a fluorogenic substrate.

Materials:

-

Aspartic protease (e.g., porcine pepsin)

-

Pepstatin A

-

Fluorogenic substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

-

DMSO (for dissolving Pepstatin A)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Pepstatin A: Dissolve Pepstatin A in DMSO to a concentration of 10 mM.

-

Prepare serial dilutions of Pepstatin A: Perform serial dilutions of the Pepstatin A stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM).

-

Prepare the enzyme solution: Dilute the aspartic protease in Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.

-

Prepare the substrate solution: Dissolve the fluorogenic substrate in Assay Buffer to a concentration that is at or below the Km of the enzyme.

-

Set up the assay plate:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each Pepstatin A dilution to the appropriate wells.

-

Add 10 µL of Assay Buffer with the same percentage of DMSO as the inhibitor dilutions to the control wells (no inhibitor).

-

Add 20 µL of the enzyme solution to all wells except the blank wells (add 20 µL of Assay Buffer to blank wells).

-

-

Pre-incubate: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add 20 µL of the substrate solution to all wells.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) in a kinetic mode for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition (relative to the control wells) against the logarithm of the Pepstatin A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

X-ray Crystallography of a Protease-Pepstatin A Complex

This protocol provides a general workflow for determining the three-dimensional structure of an aspartic protease in complex with Pepstatin A.

Procedure:

-

Protein Expression and Purification:

-

Express the target aspartic protease in a suitable expression system (e.g., E. coli, yeast).

-

Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

Complex Formation:

-

Incubate the purified protease with a molar excess of Pepstatin A (typically 5-10 fold) for several hours at 4°C to ensure complete binding.

-

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or in-house prepared screens (varying pH, precipitant, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize the initial crystallization hits to obtain single, well-diffracting crystals of the protease-Pepstatin A complex.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using the structure of the native protease as a search model.

-

Build the model of the protease-Pepstatin A complex into the resulting electron density map and refine the structure to obtain a high-resolution model.

-

Visualizations of Workflows and Relationships

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of Pepstatin A.

Logical Relationship of Statine to Inhibitory Activity

This diagram depicts the logical flow from the structure of statine to the inhibition of protease activity.

Conclusion

The unique structural features of the statine residue are unequivocally central to the potent and broad-spectrum inhibitory activity of Pepstatin A against aspartic proteases. Its ability to act as a transition-state analog allows for high-affinity binding to the enzyme active site, leading to effective competitive inhibition. The quantitative data from structure-activity relationship studies further underscore the critical importance of the statine moiety and its specific stereochemistry. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate and characterize the interactions between Pepstatin A and its target enzymes, facilitating further advancements in the fields of enzyme inhibition and drug discovery.

Pepstatin A: A Technical Guide to its Target Proteases in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a naturally occurring pentapeptide, is a potent and well-characterized inhibitor of aspartic proteases. Its high affinity and specificity have made it an invaluable tool in biochemical research and a lead compound in drug discovery. This technical guide provides an in-depth overview of the primary mammalian proteases targeted by Pepstatin A, presenting quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visualizations of relevant signaling pathways.

Primary Mammalian Target Proteases

Pepstatin A primarily targets a specific class of endopeptidases known as aspartic proteases, which utilize a pair of aspartic acid residues in their active site for catalysis. In mammalian cells, the most significant targets of Pepstatin A are the cathepsins D and E, and the aspartic protease renin.

Cathepsin D and Cathepsin E

Cathepsin D and E are lysosomal aspartic proteases involved in a variety of physiological processes, including protein degradation, antigen processing, and apoptosis.[1] Pepstatin A is a highly potent inhibitor of both Cathepsin D and E.[1]

Renin

Renin is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. It cleaves angiotensinogen to produce angiotensin I. Pepstatin A competitively inhibits renin, although its potency can be influenced by pH.[2][3]

Other Potential Targets: BACE1 and γ-Secretase

-

BACE1 (β-site amyloid precursor protein cleaving enzyme 1): A key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. While BACE1 is an aspartic protease, Pepstatin A is generally considered a weak inhibitor.

-

γ-Secretase: An intramembrane protease complex involved in the final step of amyloid-β production. The inhibitory effect of Pepstatin A on γ-secretase is considered controversial and generally weak.[4]

Quantitative Inhibitory Data

The inhibitory potency of Pepstatin A against its target proteases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are crucial for comparing the efficacy of the inhibitor against different enzymes.

| Target Protease | Inhibitor | Parameter | Value | Cell Line/System | Substrate | Reference(s) |

| Cathepsin D | Pepstatin A | IC50 | 0.005 µM | Human MCF7 cells | Fluorescence-based | [1] |

| Secreted Cathepsin D | Pepstatin A | IC50 | 0.0001 µM | Human MDA-MB-231 cells | Mca-Gly-Lys-Pro-Ile-Leu-PhePhe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | [1] |

| Cathepsin D | BODIPY FL-pepstatin A | IC50 | 10 nM | In vitro | --- | [5] |

| Cathepsin E | Pepstatin A | IC50 | 0.0001 µM | Human MDA-MB-231 cells | Mca-Gly-Lys-Pro-Ile-Leu-PhePhe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | [1] |

| Renin (Human Plasma) | Pepstatin A | 50% Inhibition | 1 µM (pH 5.7) | Human Plasma | Angiotensinogen | [2] |

| Renin (Human Plasma) | Pepstatin A | 50% Inhibition | 10 µM (pH 7.4) | Human Plasma | Angiotensinogen | [2] |

| Renin (Human Plasma) | Pepstatin A | Ki | ~1.2 µM | Human Plasma | Angiotensinogen | [2] |

Experimental Protocols

Accurate determination of the inhibitory activity of Pepstatin A requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Cathepsin D Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[6][7][8]

Materials:

-

Recombinant human Cathepsin D

-

Cathepsin D Substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-R-NH2)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, 1 mg/mL BSA)[9]

-

Pepstatin A stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 328 nm, Emission: 393-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Cathepsin D in Assay Buffer.

-

Prepare serial dilutions of Pepstatin A in Assay Buffer.

-

Prepare the Cathepsin D substrate in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Test Wells: Add Cathepsin D and the corresponding Pepstatin A dilution to each well.

-

Positive Control Wells: Add Cathepsin D and Assay Buffer (without inhibitor).

-

Negative Control (Blank) Wells: Add Assay Buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Cathepsin D substrate to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity kinetically at 37°C for 30-60 minutes, or as an endpoint reading after a fixed time.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each Pepstatin A concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the Pepstatin A concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Renin Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published studies.[10]

Materials:

-

Recombinant human Renin

-

Renin Substrate (e.g., a FRET-based peptide substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Pepstatin A stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (e.g., Excitation: 335-345 nm, Emission: 485-510 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Renin in Assay Buffer.

-

Prepare serial dilutions of Pepstatin A in Assay Buffer. The pH of the final reaction mixture should be controlled, as renin inhibition by Pepstatin A is pH-dependent.[2]

-

Prepare the Renin substrate in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Test Wells: Add Assay Buffer, Renin, and the corresponding Pepstatin A dilution to each well.

-

Positive Control Wells: Add Assay Buffer, Renin, and vehicle (DMSO).

-

Negative Control (Blank) Wells: Add Assay Buffer and vehicle.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the Renin substrate to all wells.

-

Measurement: Measure the fluorescence intensity.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each Pepstatin A concentration.

-

Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Pepstatin A's inhibition of aspartic proteases can impact cellular signaling pathways. For instance, it has been shown to suppress osteoclast differentiation by affecting the ERK signaling pathway.[11][12]

Visualizations

Conclusion

Pepstatin A remains a cornerstone for the study of aspartic proteases in mammalian cells. Its potent and specific inhibition of key enzymes like Cathepsin D, Cathepsin E, and Renin provides a powerful tool for elucidating their physiological and pathological roles. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor. A thorough understanding of its target profile and mechanism of action is essential for its effective application in research and for the development of novel therapeutics targeting aspartic proteases.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Renin inhibition by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. abcam.com [abcam.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. content.abcam.com [content.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Aspartic Protease Inhibition: A Technical Guide to Pepstatin A in Research

For researchers, scientists, and drug development professionals, understanding the nuanced application of essential biochemical tools is paramount. Pepstatin A, a potent and highly specific inhibitor of aspartic proteases, stands as one such cornerstone in the laboratory. This in-depth technical guide provides a comprehensive overview of the basic principles of using Pepstatin A, from its fundamental mechanism of action to detailed experimental protocols and data presentation.

Core Principles and Mechanism of Action

Pepstatin A is a hexa-peptide of microbial origin containing the unusual amino acid statine.[1][2][3] Its structure is Isovaleryl-Val-Val-Sta-Ala-Sta.[1][4] The unique statine residue is thought to be responsible for the inhibitory activity of Pepstatin A, as it mimics the tetrahedral transition state of peptide catalysis by aspartic proteases.[2][3] This allows Pepstatin A to act as a potent, reversible, and competitive inhibitor of most aspartic proteases.[2][5] It forms a 1:1 complex with these enzymes, effectively blocking their catalytic activity.[4][6] Notably, Pepstatin A is highly selective and does not inhibit serine, thiol, or neutral proteases.[4][6]

Applications in Research

The high specificity of Pepstatin A makes it an invaluable tool in a multitude of research applications:

-

Protease Inhibition: It is a common component of protease inhibitor cocktails used during protein isolation and purification to prevent degradation by endogenous aspartic proteases.[1][2]

-

Enzyme Characterization: It is used to identify and characterize novel aspartic proteases from various sources.[4]

-

Cell Biology Research: Pepstatin A is utilized to study the physiological roles of aspartic proteases in cellular processes such as:

-

Autophagy: By inhibiting lysosomal proteases like cathepsins, Pepstatin A can be used to study the autophagic flux.[7][8][9]

-

Apoptosis: It has been employed to investigate the role of cathepsin D in programmed cell death.[10][11][12]

-

Cell Signaling: Studies have shown that Pepstatin A can suppress osteoclast differentiation by inhibiting the ERK signaling pathway and the expression of NFATc1.[1][2][5]

-

-

Virology: Pepstatin A has been shown to inhibit the replication of certain viruses, including HIV, by targeting viral aspartic proteases.[7][13][14]

Quantitative Data

For effective experimental design, a clear understanding of the quantitative parameters of Pepstatin A is crucial. The following tables summarize key data regarding its inhibitory constants, solubility, and recommended concentrations.

Table 1: Inhibitory Potency of Pepstatin A

| Target Protease | Substrate | IC50 | Ki | Reference(s) |

| Pepsin | Hemoglobin | 4.5 nM | ~0.1 nM | [4][15] |

| Cathepsin D | < 0.04 µM | [13] | ||

| Cathepsin E | [7] | |||

| Renin (Porcine) | 0.32 µM | [13] | ||

| Renin (Human) | 15 µM | [13][16] | ||

| HIV Protease | 2 µM | [13][16] | ||

| Proctase | Hemoglobin | 6.2 nM | [15] | |

| Acid Protease | Hemoglobin | 260 nM | [15] | |

| Acid Protease | Casein | 520 nM | [15] |

IC50 and Ki values can vary depending on the experimental conditions, including substrate and pH.

Table 2: Solubility of Pepstatin A

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [1][4] |

| Methanol | 1 mg/mL | [4][17] |

| Ethanol | 1-10 mg/mL (may require heat) | [4][17] |

| DMSO | 5-25 mg/mL | [4][13][17] |

| Dimethylformamide | ~3.3 mg/mL | [13] |

| Methanol with Acetic Acid | 1 mg/mL in 10% (v/v) acetic acid in methanol | [6] |

The purity of the Pepstatin A preparation can affect its solubility.[6] For aqueous solutions, it is recommended to first dissolve Pepstatin A in an organic solvent and then dilute it into the aqueous buffer.[4]

Table 3: Recommended Working Concentrations

| Application | Working Concentration | Reference(s) |

| General Protease Inhibition | 0.5 - 1.0 µg/mL (approximately 1 µM) | [4][8] |

| Cell Culture (in vitro) | 1 - 100 µM (application dependent) | [7][15][16] |

| In vivo (mice) | 25 - 200 mg/kg (intraperitoneal) | [18] |

Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. The following sections provide methodologies for key experiments involving Pepstatin A.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of Pepstatin A for subsequent dilution into working solutions.

Materials:

-

Pepstatin A powder

-

Dimethyl sulfoxide (DMSO) or Methanol

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 1 mM or 10 mM), calculate the required mass of Pepstatin A (Molecular Weight: 685.9 g/mol ).[4][13]

-

Weigh the calculated amount of Pepstatin A powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or methanol to achieve the desired concentration. For example, to make a 1 mM stock solution, dissolve 5 mg of Pepstatin A in 7.3 mL of DMSO.[8][10]

-

Vortex thoroughly to ensure complete dissolution. The solution should be clear and may have a faint yellow color.[4][19]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C. A 1 mM solution in methanol or DMSO is stable for months at this temperature.[4][6]

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of Pepstatin A on a specific aspartic protease.

Materials:

-

Purified aspartic protease (e.g., pepsin, cathepsin D)

-

Fluorogenic or chromogenic substrate specific for the protease

-

Assay buffer (pH will be dependent on the optimal pH for the enzyme)

-

Pepstatin A stock solution

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Protocol:

-

Prepare a series of dilutions of the Pepstatin A stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the aspartic protease to each well (except for the no-enzyme control).

-

Add the different concentrations of diluted Pepstatin A to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin measuring the fluorescence or absorbance at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of Pepstatin A that causes 50% inhibition of the enzyme activity.

Cell-Based Autophagy Flux Assay

Objective: To assess the effect of Pepstatin A on autophagic flux in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Pepstatin A stock solution

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-LC3, anti-p62)

-

Fluorescent microscope (for LC3 puncta analysis)

Protocol:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates or plates with coverslips).

-

Allow the cells to adhere and grow to the desired confluency.

-

Treat the cells with Pepstatin A at a suitable concentration (e.g., 10 µM) for a specific duration (e.g., 24 hours).[7] It is often used in combination with other lysosomal inhibitors like E64d.[20][21]

-

For Western Blot Analysis: a. Lyse the cells and collect the protein extracts. b. Determine the protein concentration of each lysate. c. Perform SDS-PAGE and transfer the proteins to a membrane. d. Probe the membrane with primary antibodies against LC3 and p62, followed by the appropriate secondary antibodies. e. Visualize the protein bands and quantify the levels of LC3-II (the lipidated form of LC3, indicative of autophagosome formation) and p62 (a protein degraded by autophagy). An accumulation of LC3-II and p62 upon treatment with Pepstatin A suggests a blockage of autophagic flux.

-

For Fluorescence Microscopy: a. Fix and permeabilize the cells grown on coverslips. b. Incubate with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. c. Mount the coverslips and visualize the cells under a fluorescence microscope. d. An increase in the number of LC3 puncta (fluorescent dots representing autophagosomes) per cell in the Pepstatin A-treated group compared to the control indicates an accumulation of autophagosomes due to inhibited degradation.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Caption: Mechanism of Pepstatin A inhibition of aspartic proteases.

Caption: Experimental workflow for assessing autophagy flux using Pepstatin A.

Caption: Inhibition of osteoclast differentiation signaling by Pepstatin A.

This guide provides a foundational understanding of Pepstatin A and its application in research. For specific experimental designs, it is always recommended to consult the relevant literature and optimize conditions for the particular system under investigation.

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Pepstatin A alters host cell autophagic machinery and leads to a decrease in influenza A virus production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pepstatin A | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. youtube.com [youtube.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. You are being redirected... [bio-world.com]

- 18. Pepstatin | aspartate protease inhibitor | TargetMol [targetmol.com]

- 19. ulab360.com [ulab360.com]

- 20. researchgate.net [researchgate.net]

- 21. Statin-induced autophagy by inhibition of geranylgeranyl biosynthesis in prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pepstatin A: A Technical Guide to the Inhibition of Pepsin and Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A is a potent, naturally occurring inhibitor of aspartic proteases, a class of enzymes that play critical roles in various physiological and pathological processes. This technical guide provides an in-depth overview of Pepstatin A, focusing on its mechanism of action and its application in the inhibition of two key aspartic proteases: pepsin and cathepsin D. This document will detail the quantitative inhibitory properties of Pepstatin A, provide comprehensive experimental protocols for its use in enzymatic assays, and visualize relevant biological pathways and experimental workflows.

Introduction to Pepstatin A

Pepstatin A is a hexa-peptide originally isolated from various species of Actinomyces.[1][2] Its structure, Isovaleryl-Val-Val-Sta-Ala-Sta, contains two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which is crucial for its inhibitory activity.[1] The statine residue mimics the tetrahedral transition state of the peptide bond cleavage catalyzed by aspartic proteases, leading to potent and often tight-binding, reversible competitive inhibition.[3] While generally considered a reversible inhibitor, some studies also refer to it as an irreversible inhibitor of aspartic proteases.[4] Pepstatin A exhibits broad specificity for aspartic proteases, making it a valuable tool in research and as a component of protease inhibitor cocktails.[2]

Mechanism of Action

Pepstatin A functions as a competitive inhibitor by binding to the active site of aspartic proteases.[3] The hydroxyl group of the central statine residue is thought to mimic the tetrahedral intermediate of the substrate, forming hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site. This high-affinity interaction prevents the binding and subsequent cleavage of natural substrates.

Quantitative Inhibition Data

Pepstatin A is a highly potent inhibitor of pepsin and cathepsin D. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of pepsin and various cathepsins by Pepstatin A. It is important to note that Pepstatin A is not an effective inhibitor of cysteine proteases such as cathepsins B, K, L, and S.[5]

| Enzyme | Substrate | IC50 | Ki | Reference(s) |

| Pepsin (Porcine) | Hemoglobin | 4.5 nM | ~0.1 nM (10⁻¹⁰ M) | [1][6] |

| Pepsin (Porcine) | Casein | 150 nM | - | [6] |

| Cathepsin D | - | < 40 nM | - | [7] |

| Cathepsin D | Fluorogenic Substrate | 5 nM (in MCF7 cells) | - | [6] |

| Cathepsin E | - | - | - | [2][8] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration, pH, and temperature.

Experimental Protocols

Pepsin Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of Pepstatin A against pepsin using a fluorogenic substrate.

Materials:

-

Porcine Pepsin

-

Pepstatin A

-

Fluorogenic Pepsin Substrate (e.g., a peptide substrate with a fluorophore and a quencher)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Pepsin Solution: Dissolve porcine pepsin in assay buffer to the desired concentration.

-

Prepare Pepstatin A Dilutions: Prepare a stock solution of Pepstatin A in a suitable solvent (e.g., methanol or DMSO) and create a serial dilution in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Pepstatin A solution at various concentrations (or solvent control)

-

Pepsin solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic pepsin substrate to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the Pepstatin A concentration to determine the IC50 value.

Cathepsin D Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibitory effect of Pepstatin A on cathepsin D activity.

Materials:

-

Recombinant Human Cathepsin D

-

Pepstatin A

-

Fluorogenic Cathepsin D Substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Cathepsin D Solution: Dilute recombinant human cathepsin D in assay buffer to the desired working concentration.

-

Prepare Pepstatin A Dilutions: Prepare a stock solution of Pepstatin A in a suitable solvent and create a serial dilution in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Pepstatin A solution at various concentrations (or solvent control)

-

Cathepsin D solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-